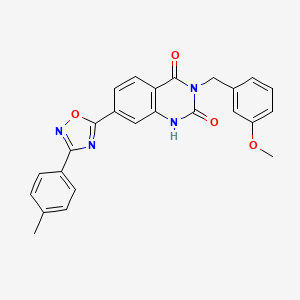![molecular formula C15H17ClN2O2S B2553767 2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide CAS No. 2411269-53-7](/img/structure/B2553767.png)
2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This molecule is commonly referred to as CMET, and it is a thiazole-based compound that has been extensively studied for its biological activities.
作用機序
The mechanism of action of CMET is not fully understood, but studies have shown that it acts by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition by CMET can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CMET has been shown to have various biochemical and physiological effects. Studies have shown that CMET can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. Additionally, CMET has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using CMET in lab experiments is its potency and specificity. CMET has been shown to have potent anti-cancer properties and can selectively inhibit the activity of HDAC. Additionally, CMET is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of using CMET in lab experiments is its potential toxicity. Studies have shown that CMET can be toxic to normal cells at high concentrations, and caution should be taken when using this compound in experiments.
将来の方向性
There are several future directions for the research on CMET. One potential direction is to explore the use of CMET in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of CMET fully. This will help in the development of more potent and specific HDAC inhibitors. Finally, the potential applications of CMET in other research fields, such as inflammation and neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, CMET is a thiazole-based compound that has shown promising results in various scientific research fields. Its potent anti-cancer properties, specificity, and ease of synthesis make it an attractive option for lab experiments. However, caution should be taken when using this compound, as it can be toxic to normal cells at high concentrations. Further research is needed to fully understand the mechanism of action of CMET and explore its potential applications in other research fields.
合成法
The synthesis of CMET involves the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the presence of a base. The reaction yields CMET as a white crystalline solid with a purity of over 98%. This method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
CMET has been extensively studied for its biological activities and has shown promising results in various research fields. One of the primary applications of CMET is in the field of cancer research. Studies have shown that CMET has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, CMET has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10(16)15(19)17-8-7-14-18-13(9-21-14)11-3-5-12(20-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCPSDJEBVDSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=NC(=CS1)C2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

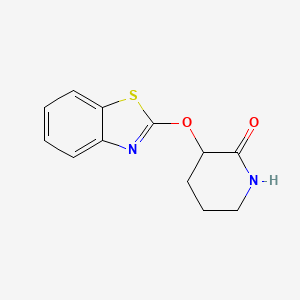

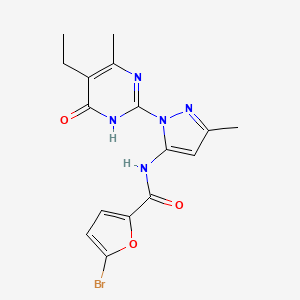
![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)
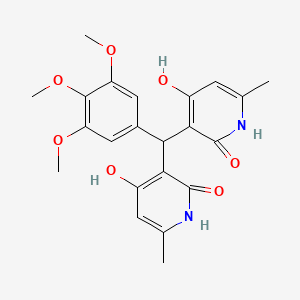
![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)
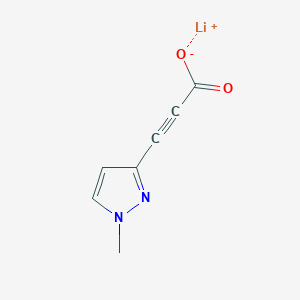
![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)
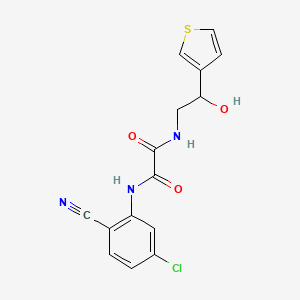
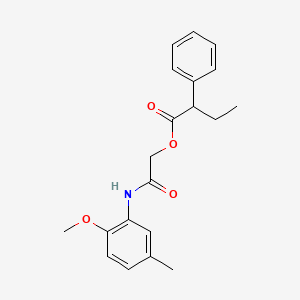
![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)
